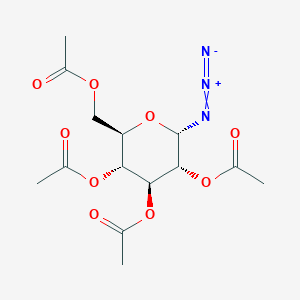

2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide

Descripción general

Descripción

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide is an organic compound that belongs to the class of glycosyl azides. It is a derivative of glucose where the hydroxyl groups are acetylated, and an azide group is introduced at the anomeric position. This compound is often used as an intermediate in the synthesis of various glycosylated molecules and has applications in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide typically involves the acetylation of glucose followed by the introduction of the azide group. One common method includes:

Acetylation of Glucose: Glucose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,4,6-tetra-O-acetyl-D-glucose.

Introduction of Azide Group: The acetylated glucose is then treated with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to replace the anomeric hydroxyl group with an azide group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Large-scale Acetylation: Using industrial reactors to acetylate glucose with acetic anhydride.

Azide Introduction: Employing continuous flow reactors for the azidation step to ensure safety and efficiency, given the potentially hazardous nature of azide compounds.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines, to form glycosyl amines.

Click Chemistry:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

Sodium Azide:

Acetic Anhydride and Pyridine: Used for acetylation.

Copper(I) Catalysts: Employed in click chemistry reactions.

Acids or Bases: Used for hydrolysis of acetyl groups.

Major Products Formed

Glycosyl Amines: Formed by substitution of the azide group.

Triazoles: Formed via click chemistry.

Deacetylated Glucose Derivatives: Formed by hydrolysis of acetyl groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate

This compound is primarily utilized as an intermediate in the synthesis of glycosylated molecules. The azide group allows for various chemical transformations, such as substitution reactions and click chemistry. It can be converted into glycosyl amines or triazoles through reactions with nucleophiles or terminal alkynes, respectively .

Click Chemistry

The azide functionality is particularly valuable in click chemistry, which involves the formation of stable triazole rings via 1,3-dipolar cycloaddition reactions with alkynes. This method is favored for its high yields and selectivity in forming 1,4-disubstituted triazoles .

Medicinal Chemistry

Development of Glycosylated Drugs

this compound plays a crucial role in developing glycosylated drugs and prodrugs. Glycosylation can enhance the pharmacokinetic properties of drugs by improving their solubility and stability. The compound's ability to form stable linkages with biomolecules makes it a candidate for drug delivery systems.

Bioconjugation Applications

In bioconjugation, this compound can modify biomolecules through click chemistry to create targeted therapies. For example, it can be used to attach therapeutic agents to antibodies or peptides, enhancing their efficacy and specificity against diseases .

Material Science

Synthesis of Glycopolymers

The compound is also employed in material science for synthesizing glycopolymers—polymers that contain carbohydrate moieties. These materials have potential applications in drug delivery systems and as biomaterials due to their biocompatibility and ability to interact with biological systems .

Case Study 1: Cycloaddition Reactions

Research has demonstrated that the cycloaddition of this azide with terminal alkynes results in reduced reactivity compared to its beta-anomer counterpart. This finding highlights the importance of stereochemistry in reaction outcomes and provides insights into optimizing reaction conditions for better yields .

Case Study 2: Drug Development

In a study focused on glycosylated drug candidates, this compound was used to synthesize a series of glycosylated molecules that exhibited improved solubility and bioavailability compared to their non-glycosylated counterparts. This underscores the compound's potential in enhancing drug formulations .

Mecanismo De Acción

The mechanism of action of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in bioconjugation and drug development. The acetyl groups protect the hydroxyl functionalities during synthetic transformations and can be removed under controlled conditions to reveal the free hydroxyl groups for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Similar in structure but contains a bromide group instead of an azide.

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide: An isomer with the beta configuration at the anomeric position.

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl azide: Contains benzyl protecting groups instead of acetyl groups.

Uniqueness

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide is unique due to its combination of acetyl protecting groups and the azide functionality, making it a versatile intermediate for various synthetic applications. Its ability to participate in click chemistry and other substitution reactions makes it particularly valuable in the synthesis of complex glycosylated compounds.

Actividad Biológica

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide is a carbohydrate derivative notable for its diverse biological activities and applications in synthetic organic chemistry. This compound is characterized by its azide group, which enhances its reactivity and utility in various chemical reactions, particularly in "click chemistry." This article explores the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes acetylation and the introduction of the azide group. The general procedure can be summarized as follows:

- Acetylation : D-glucose undergoes acetylation to form the tetra-acetyl derivative.

- Activation : The acetylated glucose is activated as a glycosyl bromide.

- Displacement : The azide anion is introduced to yield the final product.

This method allows for high yields and retention of stereochemistry, making it suitable for further functionalization .

Antimicrobial Properties

Research indicates that carbohydrate derivatives like this compound exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal activity |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The compound exhibited varying degrees of cytotoxicity with IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HT-29 | 10.96 | 3.45 |

| DLD-1 | 4.59 | 1.26 |

| HCT-8 | 12.58 | 1.89 |

| HCT-116 | 4.07 | 2.13 |

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules:

- Click Chemistry : The azide group allows for efficient click reactions with alkynes to form triazoles, which are biologically relevant scaffolds in drug development .

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of glycosidases and other enzymes involved in metabolic pathways relevant to diseases such as diabetes .

Study on Antibacterial Activity

In a comparative study on various N-glycosides derived from glucopyranosyl azides, it was found that compounds similar to this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the azide functionality in enhancing antimicrobial efficacy .

Cytotoxicity Evaluation

A recent investigation into the cytotoxic effects of glucopyranosyl azides revealed that derivatives like this compound showed promising results against colorectal cancer cell lines. The study indicated that these compounds could serve as lead candidates for further development in cancer therapeutics due to their selective toxicity towards tumor cells .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369330 | |

| Record name | 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20369-61-3 | |

| Record name | 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.